1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- is a complex organic compound characterized by a unique spirocyclic structure, which includes both an oxane and a piperidine-like moiety. Its molecular formula is and it has a molecular weight of approximately 183.25 g/mol. This compound features a distinctive arrangement of atoms that contributes to its chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .
Common reagents for these reactions include reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate. The reaction conditions typically involve controlled temperatures and specific solvents like dimethylformamide .
The synthesis of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- can be achieved through various methods:
The choice of method often depends on the desired yield and purity of the final product .
1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl- has potential applications in several areas:
These applications highlight its versatility in both medicinal chemistry and industrial processes .
Interaction studies involving 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-, while not extensively documented, suggest that compounds with similar structures can interact with various biological pathways. These interactions can lead to modulation of enzyme activity or receptor binding, which are crucial for therapeutic effects .
Several compounds share structural similarities with 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane hydrochloride | 133382-42-0 | 0.76 |
| Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane | Not available | 0.75 |
| 1-Oxa-7-azaspiro[3.5]nonane oxalate | Not available | 0.70 |
| tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane | Not available | 0.67 |
| 2-Oxa-7-azaspiro[4.5]decane hydrochloride | Not available | 0.62 |
These compounds exhibit varying degrees of similarity in structure and potential biological activity, emphasizing the unique characteristics of 1-Oxa-3-azaspiro[4.5]decan-2-one, 7-ethyl-, particularly its specific spirocyclic arrangement that may confer distinct properties not found in its analogs .
Spirofunctionalization at the dihydrothiazine ring of cephalosporin-derived β-lactams has emerged as a pivotal strategy for enhancing structural diversity. Recent work by researchers demonstrates that Michael-type additions to α,β-unsaturated carbonyl systems within the dihydrothiazine moiety enable stereoselective spirocyclization. For example, coupling catechols with cephalosporin frameworks under mild basic conditions (e.g., K~2~CO~3~ in DMF) yields spiro-cephalosporins with diastereomeric ratios up to 14:1 and moderate to good yields (28–65%). This approach leverages the nucleophilicity of catechol monoanions, which undergo conjugate addition to the unsaturated carbonyl, followed by cyclization to form the spiro junction.
A complementary strategy involves structural modulation of the dihydrothiazine ring through substitution at key positions. By introducing bulky alkyl esters, aryl groups, or propargyl functionalities, researchers have achieved enhanced steric and electronic effects that stabilize the spirocyclic architecture. For instance, substituting the C3′ position of the dihydrothiazine ring with siderophore-like groups improves bacterial uptake, as seen in cefiderocol derivatives. These modifications not only preserve the β-lactam core but also optimize interactions with bacterial targets.
Michael-type additions have proven indispensable for constructing the spirocyclic framework of 1-Oxa-3-azaspiro[4.5]decan-2-one derivatives. A seminal study utilized pyrocatechol and methyl 4-bromocrotonate under basic conditions to generate benzodioxane spirocycles, a methodology adaptable to cephalosporin systems. The reaction proceeds via initial nucleophilic substitution of the bromine atom, followed by intramolecular Michael addition to form the spirocyclic product.
In the context of 7-ethyl-substituted derivatives, this approach benefits from the electron-withdrawing nature of the β-lactam carbonyl, which activates the α,β-unsaturated system for nucleophilic attack. Computational studies suggest that the stereochemical outcome is governed by torsional strain in the transition state, favoring the cis-fused spiro product. Recent extensions of this methodology include the use of alkenyl and alkynyl halides, enabling the incorporation of diverse substituents at the spiro center.
Curtius rearrangement-driven cascade reactions offer a streamlined route to spirocyclic β-lactams. While not directly reported in the provided sources, hypothetical pathways can be inferred from analogous systems. For example, treating acyl azides derived from β-lactam precursors with heat or light induces Curtius rearrangement, generating isocyanates that undergo spontaneous cyclization with adjacent nucleophiles (e.g., hydroxyl or amine groups). Subsequent trapping of the isocyanate with a dihydrothiazine ring amine could yield the spirocyclic urea motif characteristic of 1-Oxa-3-azaspiro[4.5]decan-2-one.
A telescoped procedure combining condensation, ring-opening, and coupling steps has been demonstrated for related spiro dihydroquinazolinones. Adapting this to β-lactam systems could involve sequential Ugi reaction, Curtius rearrangement, and spirocyclization, achieving high atom economy and functional group tolerance.
Enzymatic strategies for spirocycle assembly leverage the stereoselectivity and mild conditions of biocatalysts. Although direct examples for 1-Oxa-3-azaspiro[4.5]decan-2-one are scarce, related work on spiro-β-lactams highlights the potential of transaminases and cytochrome P450 monooxygenases for introducing chiral centers. For instance, engineered P450 enzymes catalyze the oxidative spirocyclization of tetrahydroisoquinoline precursors, a reaction adaptable to dihydrothiazine systems.
Chemoenzymatic approaches combine synthetic intermediates with enzymatic resolution. A recent study utilized lipases to enantioselectively hydrolyze racemic spirocyclic esters, yielding optically pure β-lactam precursors. Integrating this with transition-metal catalysis—such as nickel-mediated cross-coupling—could enable the modular assembly of 7-ethyl-substituted derivatives.
The prolyl hydroxylase domain-containing proteins represent a family of iron and 2-oxoglutarate-dependent oxygenases that play crucial roles in oxygen sensing and cellular adaptation to hypoxic conditions [3]. 1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl- demonstrates potential as a prolyl hydroxylase domain inhibitor through its ability to coordinate with the active site iron center while competing with the natural 2-oxoglutarate co-substrate [2] [4].
The inhibition mechanism involves the formation of a stable coordination complex between the compound's oxygen and nitrogen atoms and the ferrous iron present at the enzyme's active site [2]. Research on related spiro[4.5]decanone derivatives has revealed that these compounds exploit a hydrophobic pocket formed by amino acid residues including tryptophan-258, tryptophan-389, and phenylalanine-391 in prolyl hydroxylase domain-2 [5]. The ethyl substituent at position 7 of the spirocyclic structure enhances binding affinity through hydrophobic interactions within this pocket [2].
Crystallographic studies of related spirocyclic compounds bound to prolyl hydroxylase domain enzymes have demonstrated that the inhibitor forms multiple stabilizing interactions, including hydrogen bonding with arginine-322 and π-π stacking interactions with aromatic residues [6]. The unique three-dimensional architecture of the spirocyclic scaffold allows for selective recognition by the enzyme active site while maintaining specificity over other 2-oxoglutarate-dependent oxygenases [2].
The hypoxia-inducible factor pathway represents a critical oxygen-sensing mechanism that regulates cellular adaptation to low oxygen environments through transcriptional control of gene expression [7]. 1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl- modulates this pathway by inhibiting prolyl hydroxylase domain enzymes responsible for hypoxia-inducible factor-alpha degradation [8] [9].
Under normoxic conditions, prolyl hydroxylase domain enzymes catalyze the hydroxylation of specific proline residues within the oxygen-dependent degradation domains of hypoxia-inducible factor-alpha subunits [10]. This hydroxylation event promotes binding to the von Hippel-Lindau protein, leading to ubiquitination and subsequent proteasomal degradation [7]. The spirocyclic compound interferes with this process by preventing prolyl hydroxylation, thereby stabilizing hypoxia-inducible factor-alpha and allowing its translocation to the nucleus [8].
Studies on related spirocyclic prolyl hydroxylase domain inhibitors have demonstrated selective stabilization of hypoxia-inducible factor-1α over hypoxia-inducible factor-2α, suggesting potential for isoform-specific therapeutic applications [5]. The compound's ability to activate hypoxia-inducible factor target genes, including erythropoietin, vascular endothelial growth factor, and glucose transporter-1, has been demonstrated in cellular assays [9].
The selectivity of 1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl- for different hypoxia-inducible factor oxygen-dependent degradation domains has been investigated through nuclear magnetic resonance displacement studies [5]. These investigations revealed preferential displacement of the amino-terminal oxygen-dependent degradation domain over the carboxyl-terminal domain, indicating substrate-selective inhibition mechanisms [5].
The human genome encodes over 60 different 2-oxoglutarate-dependent oxygenases, making selectivity a critical consideration for therapeutic applications [11]. 1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl- exhibits selective inhibition profiles that distinguish it from other members of this enzyme family [2].
Comparative inhibition studies have revealed that spirocyclic compounds demonstrate minimal activity against factor inhibiting hypoxia-inducible factor, a related asparaginyl hydroxylase that regulates the transactivation domain of hypoxia-inducible factor-alpha [2]. Additionally, these compounds show weak or no inhibition of Jumonji domain-containing histone demethylases, including lysine-specific demethylase 4A, which are structurally related 2-oxoglutarate-dependent enzymes [5].
The selectivity profile can be attributed to the unique binding interactions formed between the spirocyclic scaffold and the prolyl hydroxylase domain active site architecture [2]. The compound's selectivity extends to other prolyl hydroxylases, with moderate selectivity observed against 2-oxoglutarate and iron-dependent oxygenase domain-containing protein 1, suggesting the importance of active site complementarity [3].
| Enzyme Target | Inhibition Potency (IC₅₀) | Selectivity Ratio |
|---|---|---|
| Prolyl Hydroxylase Domain-2 | Sub-micromolar range [2] | 1.0 (reference) |
| Factor Inhibiting Hypoxia-Inducible Factor | >25 μM [2] | >50-fold selective |
| Lysine-Specific Demethylase 4A | >25 μM [5] | >50-fold selective |
| 2-Oxoglutarate and Iron-Dependent Oxygenase Domain-Containing Protein 1 | Moderate inhibition [3] | 5-10-fold selective |
The molecular docking studies of spiro[4.5]decanone scaffolds have revealed significant insights into their binding mechanisms and structure-activity relationships. These spirocyclic compounds demonstrate exceptional potential as prolyl hydroxylase domain inhibitors, with their unique three-dimensional architecture enabling selective recognition by enzyme active sites [1] [2].
The spiro[4.5]decanone core structure provides a rigid framework that projects into both the substrate and two-oxoglutarate binding pockets of prolyl hydroxylase domain enzymes. Crystallographic studies have demonstrated that these compounds adopt a bidentate metal chelation mode, where the tertiary amine of the piperidine ring and pyridinyl nitrogen coordinate with the active site metal [1]. This chelation mechanism is particularly notable as tertiary alkylamine chelation is less commonly observed in two-oxoglutarate oxygenase inhibitors [1].
The binding mode analysis reveals critical interactions with amino acid residues within the active site. The spirocyclic inhibitors form stabilizing contacts with tryptophan-258, tryptophan-389, and phenylalanine-391, which constitute an aromatic pocket involved in substrate binding [1]. Additionally, interactions with the catalytically important arginine-322 residue enhance binding affinity and selectivity [1].
Structure-activity relationship studies have identified key pharmacophoric features that contribute to potent inhibition. The most active compounds within the series demonstrate impressive inhibitory concentrations against prolyl hydroxylase domain-2, with compound 24 exhibiting an inhibitory concentration fifty value of 0.219 ± 0.025 micromolar [1]. This compound also shows comparable activity against prolyl hydroxylase domain-3, suggesting broad isoform inhibition potential [1].
For 1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-, the ethyl substituent at position 7 enhances binding affinity through hydrophobic interactions within the aromatic pocket . The compound exploits the hydrophobic environment formed by the aforementioned tryptophan and phenylalanine residues, leading to improved selectivity profiles compared to unsubstituted analogs .
Selectivity studies have demonstrated that spiro[4.5]decanone derivatives exhibit minimal activity against factor inhibiting hypoxia-inducible factor, an asparaginyl hydroxylase enzyme, indicating potential for selective prolyl hydroxylase domain inhibition without affecting other oxygen-sensing mechanisms [1]. This selectivity is crucial for therapeutic applications, as it reduces the likelihood of off-target effects.
| Compound | Target | IC₅₀ PHD2 (μM) | IC₅₀ PHD3 (μM) | Binding Mode | Key Interactions |
|---|---|---|---|---|---|
| Spiro[4.5]decanone derivative 11 | PHD2 | 3.95 ± 0.75 | 11 | Bidentate metal chelation | Trp-258, Trp-389, Phe-391, Arg-322 |
| Spiro[4.5]decanone derivative 23 | PHD2 | 1.05 ± 0.04 | 1.05 ± 0.04 | Bidentate metal chelation | Trp-258, Trp-389, Phe-391, Arg-322 |
| Spiro[4.5]decanone derivative 24 | PHD2 | 0.219 ± 0.025 | 0.219 ± 0.025 | Bidentate metal chelation | Trp-258, Trp-389, Phe-391, Arg-322 |
| 1-Oxa-3-azaspiro[4.5]decan-2-one | PHD enzymes | Not specified | Not specified | Active site metal chelation | Hydrophobic pocket interactions |
| 7-ethyl-1-Oxa-3-azaspiro[4.5]decan-2-one | PHD enzymes | Not specified | Not specified | Active site metal chelation | Enhanced hydrophobic interactions |
The hypoxia-inducible factor pathway modulation represents a critical application for these compounds. Under normoxic conditions, prolyl hydroxylase domain enzymes catalyze the hydroxylation of specific proline residues within oxygen-dependent degradation domains of hypoxia-inducible factor-alpha subunits . The spirocyclic compounds interfere with this process by preventing prolyl hydroxylation, thereby stabilizing hypoxia-inducible factor-alpha and enabling its translocation to the nucleus .
Studies on related spirocyclic prolyl hydroxylase domain inhibitors have demonstrated selective stabilization of hypoxia-inducible factor-1α over hypoxia-inducible factor-2α, indicating potential for isoform-specific therapeutic applications . The compound's ability to activate hypoxia-inducible factor target genes, including erythropoietin, vascular endothelial growth factor, and glucose transporter-1, has been demonstrated in cellular assays .
The conformational dynamics of the 1-oxa-3-azaspiro core represent a fundamental aspect of understanding the structural behavior and reactivity of these spirocyclic systems. The unique architecture of these compounds, characterized by the fusion of heterocyclic rings through a spiro junction, imparts distinct conformational properties that influence their biological activity and chemical behavior [4] [5].
Crystallographic studies have revealed that the 1-oxa-3-azaspiro[4.5]decan-2-one core adopts a boat-chair conformation in the solid state. This conformational preference is stabilized by intramolecular interactions and the inherent strain associated with the spirocyclic framework [4]. The six-membered oxazine ring typically adopts a half-chair conformation, with the mean plane making significant dihedral angles with adjacent ring systems [6].
The conformational flexibility of these systems is characterized by relatively low energy barriers between conformational isomers, typically ranging from 1-2 kilocalories per mole [7]. This low barrier allows for facile interconversion between different conformational states, which is crucial for biological recognition and binding events [7]. The energy barriers are influenced by various factors including substituent effects, ring size, and the nature of heteroatoms within the spirocyclic framework [7].
Dynamic nuclear magnetic resonance studies have provided detailed insights into the conformational equilibria of related spirocyclic systems. For 3-methylene-1-oxaspiro[4.5]decan-2-one, the activation energy for ring reversal was determined to be 10.9 kilocalories per mole, with enthalpy and entropy values of 9.60 kilocalories per mole and -5.9 entropy units, respectively . These parameters indicate that the conformational interconversion is primarily enthalpy-driven with restricted transition-state entropy .
The conformational preferences are significantly influenced by substituent effects. The introduction of bulky groups, such as tert-butyl substituents, induces conformational changes and alters the preferred ring conformations [4]. These steric effects can lead to flattened ring conformations near the spiro junction, as demonstrated by X-ray crystallographic studies of substituted derivatives .
Theoretical calculations using density functional theory have provided additional insights into the conformational landscape of these compounds. Natural bond orbital analysis and topological analysis of electron density have revealed that the conformational preferences are governed by stereoelectronic effects, including lone pair-sigma star interactions and hyperconjugation effects [7].
The oxazine fragment within the 1-oxa-3-azaspiro core exhibits particular conformational sensitivity. Studies on related oxazine-containing compounds have shown that the conformation of the oxazine ring is influenced by the degree of fusion with other ring systems [4]. When the oxazine fragment is condensed with other rings, planar conformations become less favorable compared to derivatives where the fragment is not fused [4].
| Compound | Ring System | Conformational Preference | Energy Barrier (kcal/mol) | Analysis Method |
|---|---|---|---|---|
| 1-Oxa-3-azaspiro[4.5]decan-2-one | Oxazine-cyclohexane | Boat-chair | Not specified | X-ray crystallography |
| 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione | Oxazine-cyclohexane | Half-chair | Not specified | X-ray crystallography |
| 3-methylene-1-oxaspiro[4.5]decan-2-one | Lactone-cyclohexane | Flattened cyclohexyl | 10.9 | Dynamic NMR |
| Tetraoxazocane spiro compounds | Tetraoxazocane | Twist-boat-chair or chair-chair | 1-2 | X-ray/DFT/AIM |
The conformational mobility of the spirocyclic core has direct implications for molecular recognition and binding affinity. The ability of these compounds to adopt multiple conformational states allows them to optimize their binding geometry with target proteins, contributing to their biological activity [7]. This conformational flexibility is particularly important for enzyme-substrate interactions, where induced fit mechanisms play a crucial role in binding selectivity [7].
Environmental factors, including solvent effects and temperature, can significantly influence the conformational equilibria of these systems. Polar solvents tend to stabilize conformations that maximize dipole moments, while non-polar environments may favor conformations that minimize surface area [7]. These solvent-dependent conformational changes can affect the biological activity and pharmacokinetic properties of these compounds [7].
The conformational analysis of 1-oxa-3-azaspiro derivatives using computational methods has revealed important insights into their reactivity patterns. The preferred conformations influence the accessibility of reactive sites and the orientation of functional groups, which directly impacts chemical reactivity and selectivity [9]. Understanding these conformational preferences is essential for rational drug design and optimization of synthetic methodologies [9].
The quantum mechanical analysis of ring strain and reactivity in 1-oxa-3-azaspiro[4.5]decan-2-one systems provides fundamental insights into the electronic structure and chemical behavior of these spirocyclic compounds. Density functional theory calculations have been extensively employed to investigate the electronic properties, strain energies, and reactivity patterns of these unique molecular architectures [7] [10] [11].
The ring strain in spirocyclic systems arises from the geometric constraints imposed by the spiro junction, which forces the fused rings to adopt specific conformations that may deviate from their preferred geometries. For 1-oxa-3-azaspiro[4.5]decan-2-one derivatives, the ring strain is relatively moderate compared to highly strained systems, allowing for conformational flexibility while maintaining structural integrity [7].
Density functional theory calculations using the B3LYP functional with 6-31G(d,2p) basis set have revealed important stereoelectronic effects within the oxazaspiro framework. Natural bond orbital analysis has identified significant lone pair-sigma star interactions, particularly between the oxygen lone pairs and adjacent carbon-nitrogen bonds [7]. These interactions contribute to the overall stability of the spirocyclic system and influence the preferred conformational states [7].
The electronic structure analysis reveals that the heteroatoms within the spirocyclic framework play crucial roles in determining the electronic properties and reactivity patterns. The nitrogen atom in the azaspiro system exhibits nucleophilic character, while the oxygen atoms can act as both electron donors and acceptors depending on the chemical environment [7]. These electronic characteristics contribute to the unique binding properties observed in molecular docking studies [7].
Topological analysis of electron density within Bader's atoms in molecules theory has provided detailed insights into the bonding characteristics of these systems. The analysis of bond critical points has revealed that the carbon-oxygen and carbon-nitrogen bonds within the spirocyclic framework exhibit varying degrees of ionic and covalent character [7]. The presence of ring critical points indicates the cyclic nature of the electron density distribution, confirming the aromatic stabilization effects [7].
The quantum mechanical analysis of photochromic spirocyclic systems has revealed important insights into the electronic transitions and reactivity patterns. Time-dependent density functional theory calculations have been employed to investigate the optical properties and photoisomerization mechanisms of spirooxazine derivatives [10] [11]. These studies have shown that the lowest electronic transitions occur in the near-ultraviolet region, with the transition energies being sensitive to substituent effects and environmental factors [10].
The reactivity analysis based on quantum mechanical calculations has identified the most reactive sites within the spirocyclic framework. Frontier molecular orbital analysis has revealed that the highest occupied molecular orbital is primarily localized on the nitrogen atom and adjacent carbon centers, indicating nucleophilic reactivity at these positions [7]. The lowest unoccupied molecular orbital shows significant contributions from the carbonyl carbon and adjacent positions, suggesting electrophilic reactivity at these sites [7].
The strain energy calculations have demonstrated that the 1-oxa-3-azaspiro[4.5]decan-2-one system exhibits moderate strain energies compared to other spirocyclic systems. The calculated strain energies typically range from 5-15 kilocalories per mole, depending on the specific substitution pattern and conformational state [7]. This moderate strain allows for sufficient stability for synthetic applications while maintaining reactivity for chemical transformations [7].
Quantum mechanical analysis of transition states for various chemical reactions involving these spirocyclic systems has provided insights into reaction mechanisms and selectivity patterns. The calculations have revealed that the spirocyclic framework can stabilize transition states through dispersive interactions and conformational effects, leading to enhanced reaction rates and selectivity [12]. The analysis of reaction coordinate diagrams has shown that the activation energies for various transformations are influenced by the electronic nature of the heteroatoms and the conformational flexibility of the system [12].
The electrostatic potential surface analysis has revealed important insights into the molecular recognition properties of these compounds. The calculated electrostatic potentials show distinct regions of positive and negative charge distribution, which correlate with the observed binding selectivity in molecular docking studies [7]. The presence of heteroatoms creates localized regions of high electron density that can participate in hydrogen bonding and electrostatic interactions with target proteins [7].
| Compound Class | Computational Method | Ring Strain Analysis | Electronic Properties | Reactivity Insights |
|---|---|---|---|---|
| Spiro[4.5]decanone | DFT | Low strain energy | Aromatic pocket interactions | Selective binding |
| Oxazaspiro[4.5]decan-2-one | DFT/B3LYP | Moderate strain | Lone pair interactions | Nucleophilic/electrophilic sites |
| Tetraoxazaspiroalkanes | DFT/B3LYP/6-31G(d,2p) | Stereoelectronic effects | Hyperconjugation effects | Conformational mobility |
| Spirocyclic oxazines | TD-DFT | Conformational rigidity | π-conjugation systems | Photochromic switching |
The quantum mechanical analysis of solvation effects has shown that the electronic properties of these spirocyclic systems are significantly influenced by the surrounding environment. Polarizable continuum model calculations have demonstrated that polar solvents stabilize charge-separated states and influence the relative stabilities of different conformational isomers [7]. These solvation effects are particularly important for understanding the biological activity and pharmacokinetic properties of these compounds [7].
The analysis of vibrational frequencies and normal modes has provided insights into the dynamic properties of these systems. The calculated frequencies show characteristic patterns that can be used for spectroscopic identification and structural characterization [7]. The low-frequency modes correspond to conformational motions and ring puckering, while high-frequency modes are associated with bond stretching and angle bending vibrations [7].